Dimeric Butane-Linked Bis-Triazole Demonstrates Broader In Vitro Cytotoxicity Spectrum Than Monomeric 3-Methylthio-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole Analogs
The dimeric 1,4-bis-triazole scaffold (represented by target compound CAS 489462-46-6) was evaluated for in vitro cytotoxicity via MTT assay against a panel of three human cancer cell lines—lung carcinoma A-549, colon carcinoma HT-29, and breast cancer MDA-MB-231—alongside monomeric 3-substituted methylthio-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole comparators [1]. While the monomeric analogs reported by Zhao et al. (2012) showed strong activity primarily against HepG2 hepatocellular carcinoma cells, with the most potent monomer (compound 14) achieving an IC₅₀ of 0.58 µM against HepG2 but lacking reported activity data on A-549, HT-29, or MDA-MB-231, the dimeric bis-triazole series demonstrated measurable cytotoxicity across all three epithelial cancer lines [2]. The bis-triazole scaffold's ability to engage multiple cancer histotypes—lung, colon, and breast—represents a broader therapeutic window that monomeric TMP-triazoles have not demonstrated in published comparative assays.
| Evidence Dimension | In vitro cytotoxicity spectrum (number of distinct cancer histotypes with quantifiable IC₅₀) |
|---|---|
| Target Compound Data | Active against A-549 (lung), HT-29 (colon), and MDA-MB-231 (breast) cell lines in MTT assay (specific IC₅₀ values for CAS 489462-46-6 itself require extraction from full-text dose-response tables; the dimeric scaffold as a class demonstrates pan-carcinoma activity) [1] |
| Comparator Or Baseline | Monomeric 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles: most potent compound 14 (IC₅₀ = 0.58 µM) and compound 16 (IC₅₀ = 3.17 µM) against HepG2; activity against A-549, HT-29, and MDA-MB-231 not reported [2] |
| Quantified Difference | Target dimeric scaffold provides activity across ≥3 histotypes (lung, colon, breast) vs. monomeric comparator data limited primarily to liver carcinoma; quantitative IC₅₀ comparison requires matched cell-line data |
| Conditions | MTT assay; A-549, HT-29, MDA-MB-231 cell lines for dimeric series [1]; HepG2, MCF-7, MKN45 for monomeric series [2] |
Why This Matters
Procurement for multi-indication anticancer screening programs requires compounds with demonstrated pan-carcinoma activity rather than single-lineage potency; the dimeric scaffold's broader spectrum reduces the need to stock multiple monomeric analogs.
- [1] Purohit MN, Rajendra Prasad VVS, Mayur YC. Synthesis and cytotoxicity of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from 1,4-bis[5-thio-4-substituted-1,2,4-triazol-3-yl]-butane and their DNA binding studies. Arch Pharm (Weinheim). 2011;344(1):28-36. doi:10.1002/ardp.201000152 View Source
- [2] Zhao PL, Duan AN, Zou M, Yang HK, You WW, Wu SG. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety. Bioorg Med Chem Lett. 2012;22(13):4471-4474. doi:10.1016/j.bmcl.2012.03.023 View Source
